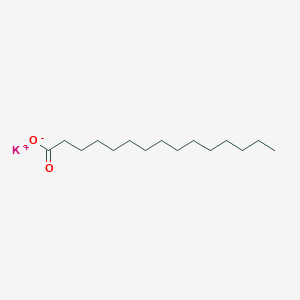

Potassium pentadecanoate

Description

Potassium pentadecanoate (C₁₅H₂₉KO₂), the potassium salt of pentadecanoic acid, is a saturated odd-chain fatty acid salt. Its molecular structure features a 15-carbon aliphatic chain with a carboxylate group coordinated to a potassium ion. Studies using differential scanning calorimetry (DSC), X-ray diffraction, and vibrational spectroscopy reveal six distinct phase transitions in its thermal behavior . The lowest-temperature crystalline phase (I-phase) adopts a molecular conformation close to all-cis, resembling the B-type crystal structure observed in even-chain potassium soaps. However, annealing at 110–150°C induces structural deviations, forming metastable phases that revert to the original structure within days .

In biochemical research, this compound is utilized in in vitro fatty acid synthesis models. For example, it serves as a substrate in enzymatic assays to study lipogenic pathways, particularly when primed with isotopically labeled precursors like [U-¹³C₃]propionyl-CoA . Its stability in phosphate buffer systems (pH 7.0) facilitates investigations into fatty acid elongation and isotopic tracer distribution .

Properties

CAS No. |

17378-35-7 |

|---|---|

Molecular Formula |

C15H29KO2 |

Molecular Weight |

280.49 g/mol |

IUPAC Name |

potassium;pentadecanoate |

InChI |

InChI=1S/C15H30O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17);/q;+1/p-1 |

InChI Key |

XYLAMPYYOCATEA-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCC(=O)[O-].[K+] |

Isomeric SMILES |

CCCCCCCCCCCCCCC(=O)[O-].[K+] |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)[O-].[K+] |

Other CAS No. |

17378-35-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium Pentadecanoate vs. Even-Chain Potassium Soaps

This compound (C15) exhibits structural and thermal differences compared to even-chain analogs like potassium myristate (C14) and palmitate (C16):

The odd carbon chain of this compound introduces steric constraints, reducing packing efficiency compared to even-chain analogs. This results in lower thermal stability and reversible phase transitions upon annealing .

This compound vs. Methyl Pentadecanoate

Methyl pentadecanoate (C₁₅H₃₀O₂), the methyl ester derivative, differs significantly in applications and physicochemical properties:

Methyl pentadecanoate is widely used in lipidomics as a derivatization agent for gas chromatography-mass spectrometry (GC-MS) due to its volatility and compatibility with pentafluorobenzyl bromide . In contrast, this compound’s ionic nature makes it suitable for aqueous-phase enzymatic studies .

This compound vs. Ethyl Pentadecanoate

Ethyl pentadecanoate (C₁₇H₃₄O₂) is a plant-derived ester with distinct biological roles:

Ethyl pentadecanoate is identified as a biomarker for coriander consumption and exhibits negligible toxicity, unlike its potassium counterpart, which influences osteoblastic differentiation via miR-92b-3p pathways .

This compound vs. Cholesteryl Esters

Cholesteryl pentadecanoate, a sterol ester, demonstrates unique solid-state miscibility behavior:

Cholesteryl pentadecanoate’s miscibility with similar-chain esters highlights the role of molecular symmetry, whereas this compound’s ionic interactions limit such behavior .

Q & A

Q. What are the standard synthetic routes for potassium pentadecanoate, and how can purity be optimized?

this compound can be synthesized via esterification of pentadecanoic acid followed by saponification. For example, ethyl pentadecanoate synthesis involves reacting 1-iodododecane with ethyl acrylate (61% yield) . Adapting this, pentadecanoic acid can be esterified with methanol to form methyl pentadecanoate, followed by alkaline hydrolysis (e.g., using KOH) to yield the potassium salt. Purity optimization requires post-synthesis purification via recrystallization or column chromatography, with verification using GC-MS (e.g., methyl pentadecanoate as an internal standard) .

Q. Which analytical methods are most reliable for characterizing this compound in lipid mixtures?

Gas chromatography (GC) coupled with flame ionization detection (FID) is widely used, with methyl pentadecanoate as an internal standard due to its stability and distinct retention time . For structural confirmation, and NMR in CDCl can resolve carboxylate and alkyl chain signals (e.g., pentadecanoate’s terminal –CH at δ 0.88 ppm and carbonyl at δ 170–180 ppm) . Mass spectrometry (MS) in positive-ion mode can confirm molecular weight (e.g., m/z 265 for pentadecanoate anion).

Q. How should this compound be stored to ensure stability in experimental settings?

Store at 0–6°C in airtight containers to prevent hydrolysis. Avoid exposure to oxidizing agents and moisture. Use desiccants in storage areas, and handle with nitrile gloves in well-ventilated spaces to minimize dermal exposure .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C) of pentadecanoate be applied to study hepatic lipogenesis?

Incorporate -labeled acetyl-CoA or propionyl-CoA precursors during synthesis to generate -pentadecanoate. In vitro models can simulate hepatic zonation by tracking enrichment via GC-MS. For example, mass isotopomer distribution analysis (MIDA) quantifies fractional synthesis rates using equations that relate precursor-product labeling (e.g., D = 0.5 for dilution factor, g(t) = 0.7 for synthesis rate) . This approach resolves compartment-specific lipid dynamics but requires correction for unlabeled background contamination .

Q. What statistical methods resolve contradictions in isotopic tracing data for pentadecanoate metabolism?

When experimental MIDA curves deviate from ideal models (e.g., non-overlapping intersection points in Fig. 8A of ), apply Bayesian regression or Monte Carlo simulations to account for measurement errors. Normalize data against internal standards (e.g., methyl pentadecanoate-d29) to correct for instrumental drift . For triglyceride synthesis studies, use []oleate as a parallel tracer to distinguish contamination artifacts .

Q. How does this compound interact with lipid membranes in computational and in vitro models?

Molecular dynamics (MD) simulations can model pentadecanoate’s insertion into phospholipid bilayers, focusing on its effects on membrane fluidity and phase behavior. Experimentally, prepare liposomes with phosphatidylcholine and track phase transitions via differential scanning calorimetry (DSC). Compare with oxidized phospholipids (e.g., PG(a-25:0/5-iso PGF2VI)) to assess pro-inflammatory signaling .

Q. What role does pentadecanoate play in cancer cell lipid metabolism, and how can this be experimentally validated?

In cancer cell lines (e.g., B16F10 melanoma), pentadecanoate may alter melanin synthesis or membrane lipid rafts. Treat cells with 50–100 µM this compound and quantify lipid droplets via Oil Red O staining. Combine with -tracing and LC-MS/MS to map incorporation into triglycerides vs. β-oxidation pathways. Validate using siRNA knockdown of fatty acid transport proteins (FATPs) .

Methodological Considerations

- Data Reproducibility : Always include batch-specific internal standards (e.g., methyl pentadecanoate from Kanto Reagents ) in GC runs to control for inter-experimental variability.

- Ethical Design : For in vivo studies, follow PICOT frameworks to define population (P), intervention (I), and outcomes (O), ensuring alignment with systematic review protocols .

- Conflict Resolution : Use open-access tools like CRISP (Checklist for Resolving Isotopic Study Paradoxes) to standardize data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.